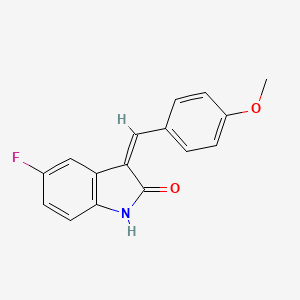

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

(3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCORKUCKOYYSTL-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-Fluoroindole Derivatives with 4-Methoxybenzaldehyde

- Starting Material: 5-fluoroindole or 5-fluoro-1,3-dihydroindole derivatives.

- Reagents: Aldehyde (4-methoxybenzaldehyde), catalytic acid or base (e.g., piperidine, acetic acid).

- Solvent: Ethanol or ethanol-water mixture.

- Conditions: Reflux at 80–100°C for 3–6 hours.

The reaction proceeds via a Knoevenagel-type condensation , where the indole's active methylene or enolizable position reacts with the aldehyde to form the benzylidene linkage.

Use of Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate the condensation process, improving yields and reducing reaction times.

- Mix indole derivative and aldehyde in ethanol.

- Add a catalytic amount of piperidine.

- Subject to microwave irradiation at 100–150°C for 10–20 minutes.

- Increased reaction rate.

- Higher yields (~70–85%).

- Cleaner reaction profiles.

Metal-Catalyzed Cross-Coupling Approaches

Although less common for this specific compound, some methods utilize palladium-catalyzed cross-coupling to introduce the fluorine atom at the 5-position before condensation.

- Synthesis of 5-fluoroindole via halogenation of indole followed by Suzuki coupling with boronic acids to incorporate the methoxybenzylidene group.

- These approaches offer high regioselectivity but involve multi-step procedures, with overall yields around 50–70%.

Key Reagents and Conditions Summary

| Method Type | Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|---|

| Conventional condensation | 5-fluoroindole derivatives | 4-methoxybenzaldehyde | Ethanol | Piperidine / Acetic acid | 3–6 hours | 20–65% | Standard method, scalable |

| Microwave-assisted | 5-fluoroindole derivatives | 4-methoxybenzaldehyde | Ethanol | Piperidine | 10–20 min | 70–85% | Faster, higher yield |

| Metal-catalyzed | Halogenated indole | Aromatic boronic acids | Toluene/DMF | Pd catalyst | 12–24 hours | 50–70% | Regioselective fluorination |

Data Tables and Comparative Analysis

Table 1: Summary of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional condensation | Indole derivative + aldehyde | Reflux, 80–100°C | 20–65 | Simple, scalable | Longer reaction time |

| Microwave-assisted | Indole derivative + aldehyde | Microwave, 100–150°C | 70–85 | Rapid, high yield | Equipment-dependent |

| Metal-catalyzed cross-coupling | Halogenated indole + boronic acid | 80–120°C, inert atmosphere | 50–70 | Regioselectivity | Multi-step, costly catalysts |

Table 2: Research Findings on Reaction Conditions

Research Findings and Optimization

- Reaction efficiency improves significantly with microwave irradiation, reducing reaction times from hours to minutes while increasing yields.

- Catalyst choice influences regioselectivity and yield; piperidine and acetic acid are common for condensation.

- Solvent effects are notable; ethanol favors cleaner reactions, while DMF or toluene may be used in cross-coupling methods.

- Substituent effects on the indole ring and aldehyde influence the reaction outcome, with electron-donating groups like methoxy enhancing yields.

Notes and Recommendations

- For large-scale synthesis, conventional reflux methods are reliable but time-consuming.

- Microwave-assisted protocols are preferred for rapid synthesis with high yields.

- Metal-catalyzed methods are suitable when regioselectivity or specific substitution patterns are required.

- Purity and yield can be optimized by controlling reaction temperature, catalyst loading, and reaction duration.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound to its reduced form, such as 5-fluoro-3-(4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Colon Cancer (SW620) | 5.0 | |

| Prostate Cancer (PC-3) | 6.0 | |

| Lung Cancer (NCI-H23) | 4.5 |

These results indicate that the compound exhibits cytotoxicity comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.

Case Study: Cytotoxic Evaluation

In a systematic study, various derivatives of indole-based compounds were synthesized and evaluated for their cytotoxic properties. Among these derivatives, this compound showed remarkable activity against multiple cancer cell lines. The study employed flow cytometry to analyze apoptosis and cell cycle distribution, confirming that the compound induced significant apoptotic changes in treated cells compared to control groups .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how structural variations affect biological activity. Modifications at the benzylidene moiety were systematically explored, leading to the identification of more potent analogs with enhanced selectivity for cancer cells over normal cells . This study underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds and thereby reducing the conversion of carbohydrates to glucose . This mechanism is beneficial in controlling postprandial blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Substituent Variations in 3-Arylidene Oxindoles

Key Observations :

- Electron-Donating vs. This difference may influence interactions with biological targets, such as enzymes or receptors.

- Lipophilicity : The chloro analog exhibits higher lipophilicity (Cl vs. OCH₃), which could enhance membrane permeability but reduce aqueous solubility.

- Biological Activity : While the target compound’s antimicrobial activity is suggested, the chloro derivative has been associated with antiviral properties (EC₅₀ ~4 µg/mL against RSV).

Structural and Spectroscopic Analysis

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) appears at ~1700 cm⁻¹ , consistent with oxindole derivatives. Methoxy C-O stretches are observed at ~1250 cm⁻¹ .

- NMR Data : Similar compounds exhibit indole NH protons at δ 9.25–12.33 ppm and aromatic protons at δ 6.8–8.0 ppm .

- Crystal Packing : XPac analysis of 3-substituted oxindoles revealed that bulkier groups (e.g., ethyl) induce tighter molecular packing, enhancing thermal stability.

Biological Activity

5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom at the 5-position and a methoxybenzylidene group at the 3-position, which are believed to enhance its pharmacological properties.

- Molecular Formula : C16H16FNO2

- Molecular Weight : Approximately 269.27 g/mol

- Structure : The compound contains an indole core, which is a common structural motif in many biologically active compounds, particularly in alkaloids known for their diverse physiological effects.

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities:

- Anticancer Activity : Initial cytotoxicity evaluations have shown that this compound can induce cell death in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, outperforming some established anticancer agents .

- Mechanism of Action : The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the presence of the methoxybenzylidene group may play a critical role in enhancing its selectivity and potency against cancer cells compared to structurally similar compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-3-hydroxyindole | Hydroxy group instead of methoxybenzylidene | Antimicrobial |

| 5-Fluoroindole | Lacks methoxy group | Anticancer |

| 5-Fluoro-N-methylindole | Methyl substitution at nitrogen | Neuroactive properties |

| This compound | Fluorine and methoxybenzylidene substitution | Anticancer |

The unique substitution pattern of this compound may enhance its effectiveness compared to these analogs.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of indole-based compounds similar to this compound. For example:

- Cytotoxic Evaluation : A study evaluated a series of 2-oxoindoline derivatives and found that certain compounds exhibited cytotoxicity comparable to or greater than established anticancer drugs. This suggests that modifications in the indole structure can lead to enhanced biological activity .

- Mechanistic Studies : Research into the apoptotic pathways activated by these compounds has indicated that they may influence cell cycle regulation and apoptosis, providing insights into their potential therapeutic applications in oncology .

Q & A

Basic Research Question

- 1H/13C NMR : Assign methoxy (δ 3.8–3.9 ppm), fluoro-indole (δ 6.8–7.3 ppm), and benzylidene protons (δ 7.4–8.5 ppm). Correlate with 2D experiments (COSY, HSQC) .

- IR spectroscopy : Confirm carbonyl stretch (C=O at ~1700 cm⁻¹) and imine (C=N at ~1620 cm⁻¹) .

- DFT calculations : Optimize geometry using Gaussian or ORCA to predict NMR shifts and compare with experimental data .

How does the 5-fluoro substitution influence the compound’s electronic properties and reactivity in downstream functionalization?

Advanced Research Question

The electron-withdrawing fluorine at C5:

- Reduces electron density on the indole ring, directing electrophilic substitution to the para position (C7) .

- Stabilizes the enolate intermediate during alkylation or acylation, enabling regioselective modification .

- Case study : Fluorine substitution in oxindole derivatives enhances binding affinity to kinase targets (e.g., VEGFR-2 IC50 ~200 nM) .

What in vitro assays are suitable for evaluating biological activity, and how can conflicting data from cytotoxicity vs. target inhibition be reconciled?

Advanced Research Question

- Kinase inhibition : Screen against VEGFR-2 or PR (progesterone receptor) using fluorescence polarization assays .

- Cytotoxicity : Test in B16 melanoma or Vero cell lines (IC50 <10 µM indicates therapeutic potential) .

- Data contradiction : Low cytotoxicity but high kinase inhibition suggests off-target effects. Validate via SAR studies : Modify the 3-benzylidene group (e.g., replace methoxy with nitro) to enhance selectivity .

What computational strategies predict binding modes of this compound with biological targets like kinases or nuclear receptors?

Advanced Research Question

- Molecular docking : Use MOE or AutoDock to model interactions with PR or VEGFR-2. The 4-methoxybenzylidene group likely occupies hydrophobic pockets, while the oxindole carbonyl hydrogen-bonds with catalytic lysines .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore modeling : Identify essential features (e.g., fluorine, methoxy) for activity, guiding analog design .

How can synthetic byproducts or degradation products be identified and quantified during scale-up?

Advanced Research Question

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (e.g., hydrolyzed benzaldehyde or dimerized products) .

- Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) identifies labile groups (e.g., imine bond cleavage) .

- QC protocols : Implement in-process controls (IPC) via TLC or inline IR to monitor reaction progress .

What are the implications of the compound’s logP and solubility for in vivo pharmacokinetics, and how can these be optimized?

Advanced Research Question

- LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility (<10 µg/mL) necessitates formulation strategies (e.g., nanocrystallization or PEGylation) .

- Optimization : Introduce polar groups (e.g., hydroxyl at C7) to improve solubility without compromising membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.